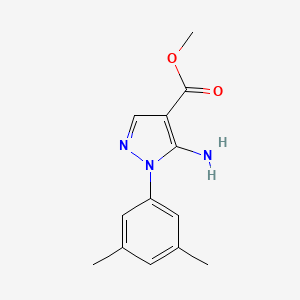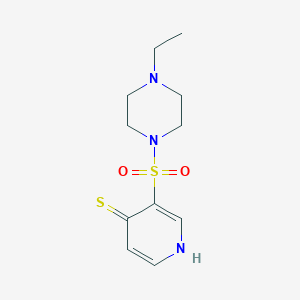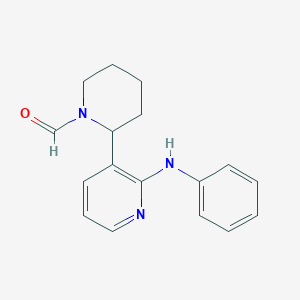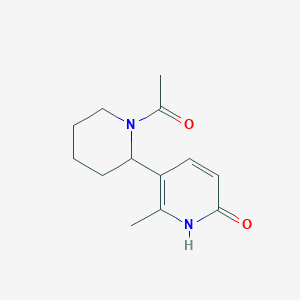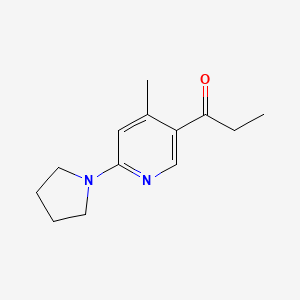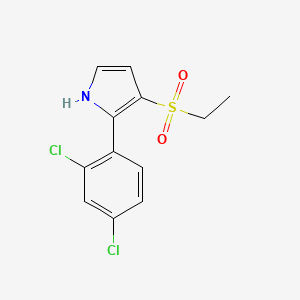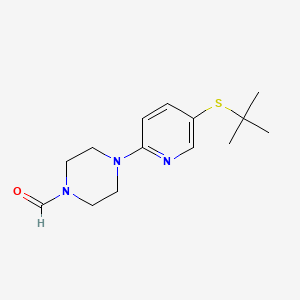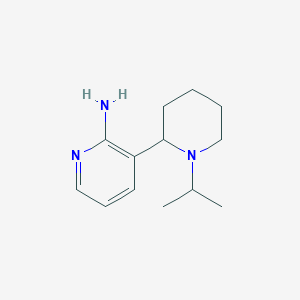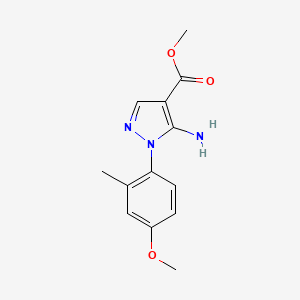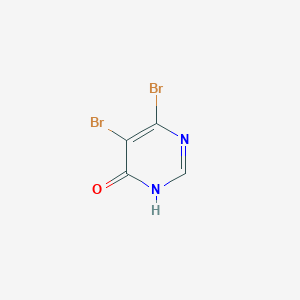
5,6-Dibromopyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromopyrimidin-4-ol is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their significant roles in biological systems, particularly as components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrimidin-4-ol typically involves the bromination of pyrimidin-4-ol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromopyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Reduction Reactions: Hydrogen gas and Pd/C catalyst in ethanol or methanol.
Major Products:
Substitution Reactions: Substituted pyrimidin-4-ol derivatives.
Coupling Reactions: Biaryl or vinyl-pyrimidine compounds.
Reduction Reactions: Pyrimidin-4-ol.
Scientific Research Applications
5,6-Dibromopyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromopyrimidin-4-ol depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The bromine atoms can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or alteration of DNA structure.
Comparison with Similar Compounds
5-Bromopyrimidin-4-ol: A monobrominated derivative with similar reactivity but different substitution patterns.
6-Bromopyrimidin-4-ol: Another monobrominated derivative with bromine at the 6 position.
5,6-Dichloropyrimidin-4-ol: A dichlorinated analog with chlorine atoms instead of bromine.
Uniqueness: 5,6-Dibromopyrimidin-4-ol is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and potential for diverse chemical transformations. This dual bromination also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C4H2Br2N2O |
|---|---|
Molecular Weight |
253.88 g/mol |
IUPAC Name |
4,5-dibromo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2Br2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) |
InChI Key |
AXGPUULVXIRYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)
